1-benzyl-4-[(3-iodo-4-methoxyphenyl)sulfonyl]piperazine
Overview
Description
1-benzyl-4-[(3-iodo-4-methoxyphenyl)sulfonyl]piperazine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a piperazine derivative that has shown promise in a variety of research areas, including neuroscience, pharmacology, and biochemistry. In
Scientific Research Applications
1-benzyl-4-[(3-iodo-4-methoxyphenyl)sulfonyl]piperazine has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in neuroscience, where it has been found to act as a potent and selective inhibitor of the serotonin transporter. This makes it a potentially useful tool for studying the role of serotonin in the brain and for developing new treatments for depression and other mood disorders.
In addition to its potential applications in neuroscience, this compound has also been studied for its potential applications in pharmacology and biochemistry. It has been found to have a variety of effects on cellular signaling pathways, including inhibition of protein kinase C and activation of the mitogen-activated protein kinase pathway. These effects make it a potentially useful tool for studying the mechanisms of cellular signaling and for developing new drugs that target these pathways.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(3-iodo-4-methoxyphenyl)sulfonyl]piperazine is not fully understood, but it is believed to act primarily as a selective inhibitor of the serotonin transporter. This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, and inhibition of this process leads to increased levels of serotonin in the synaptic cleft. This increased serotonin signaling is believed to underlie the compound's effects on mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on the serotonin transporter and cellular signaling pathways, it has also been found to have effects on other neurotransmitter systems, including dopamine and norepinephrine. These effects make it a potentially useful tool for studying the interactions between different neurotransmitter systems and for developing new treatments for a variety of neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-4-[(3-iodo-4-methoxyphenyl)sulfonyl]piperazine in lab experiments is its selectivity for the serotonin transporter. This allows researchers to study the effects of serotonin specifically, without interfering with other neurotransmitter systems. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it difficult and expensive to obtain in large quantities.
Future Directions
There are many potential future directions for research on 1-benzyl-4-[(3-iodo-4-methoxyphenyl)sulfonyl]piperazine. One area of focus could be on developing new drugs that target the serotonin transporter and other cellular signaling pathways affected by this compound. Another area of research could be on studying the interactions between different neurotransmitter systems and how they contribute to mood and behavior. Additionally, further studies could be conducted to explore the potential applications of this compound in other areas of scientific research, such as biochemistry and pharmacology.
properties
IUPAC Name |
1-benzyl-4-(3-iodo-4-methoxyphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O3S/c1-24-18-8-7-16(13-17(18)19)25(22,23)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIXFPVJBVUPRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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